

Elucidation of the Chemical Structure of Phthalyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *1,2-Benzenedimethanol*

Cat. No.: *B1213519*

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This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of phthalyl alcohol, also known as **1,2-benzenedimethanol**. The document details a standard synthesis protocol and analyzes the spectroscopic data that confirms its molecular structure.

Chemical Identity and Structure

Phthalyl alcohol is a diol in which two hydroxymethyl groups are attached to adjacent carbon atoms on a benzene ring.

Parameter	Value	Reference
Systematic Name	1,2-Benzenedimethanol	[1][2]
Common Name	Phthalyl alcohol, o-Xylene- α,α' -diol	[1]
CAS Number	612-14-6	[1][2]
Molecular Formula	C ₈ H ₁₀ O ₂	[2]
Molecular Weight	138.16 g/mol	[1][2]

The elucidated structure is as follows:



Figure 1: Chemical Structure of **1,2-Benzenedimethanol**

Synthesis of Phthalyl Alcohol

A prevalent method for synthesizing phthalyl alcohol is the catalytic hydrogenation of phthalic anhydride. This process involves the reduction of the anhydride functional group to two primary alcohol groups.

Experimental Protocol: Catalytic Hydrogenation of Phthalic Anhydride

This protocol is based on typical industrial hydrogenation processes.[3]

Materials:

- Phthalic anhydride
- Solvent (e.g., 1,2-dichloroethane or an alternative inert solvent)
- Hydrogenation catalyst (e.g., Copper-chromium oxide, Raney nickel, or a supported noble metal catalyst like Pd/C)
- High-pressure reactor (autoclave)
- Hydrogen gas (H_2) source
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reactor Charging: A solution of phthalic anhydride is prepared in a suitable solvent (e.g., a 10-30% mass concentration in dichloroethane) and charged into a high-pressure reactor along with the hydrogenation catalyst.[3]

- Reaction Conditions: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under elevated temperature and pressure. Typical conditions can range from 100-150°C and a hydrogen pressure of 2.0-3.0 MPa.[3]
- Reaction Monitoring: The reaction is monitored for hydrogen uptake to determine completion.
- Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.
- Isolation and Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude phthalyl alcohol is then purified by crystallization from a suitable solvent such as water, petroleum ether, or benzene to yield the final product.[2]

Spectroscopic Data for Structural Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phthalyl alcohol exhibits characteristic absorption bands for the hydroxyl and aromatic moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Structural Feature
~3300 - 3600	Strong, Broad	O-H Stretch	Hydroxyl Group (-OH) [4][5][6][7]
~3030	Medium	C-H Stretch	Aromatic Ring
~2850 - 2950	Medium	C-H Stretch	Methylene Group (-CH ₂)
~1500 - 1600	Medium-Weak	C=C Stretch	Aromatic Ring[5]
~1050	Strong	C-O Stretch	Primary Alcohol[5][6] [7]

The presence of a strong, broad O-H stretch and a strong C-O stretch are definitive indicators of an alcohol.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Multiplet	4H	Aromatic Protons (Ar-H)
~4.7	Singlet	4H	Methylene Protons (-CH ₂)
~2.5 - 4.5	Broad Singlet	2H	Hydroxyl Protons (-OH)

- The aromatic protons appear as a multiplet in the typical aromatic region.
- The four protons of the two equivalent methylene groups (-CH₂OH) appear as a single peak, indicating their chemical equivalence.
- The hydroxyl protons typically appear as a broad singlet which can be exchanged with D₂O. [4]

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different types of carbon atoms.

Chemical Shift (δ , ppm)	Assignment
~138 - 140	Quaternary Aromatic Carbons (C-CH ₂ OH)
~127 - 129	Aromatic CH Carbons
~60 - 65	Methylene Carbons (-CH ₂) ^{[5][7]}

- The spectrum shows three distinct signals: one for the methylene carbons attached to the hydroxyl groups, and two for the aromatic carbons (two quaternary and four tertiary CH carbons). The carbon atom bonded to the electron-withdrawing -OH group is deshielded and appears in the 50-80 ppm range.^{[5][7]}

Mass Spectrometry (MS)

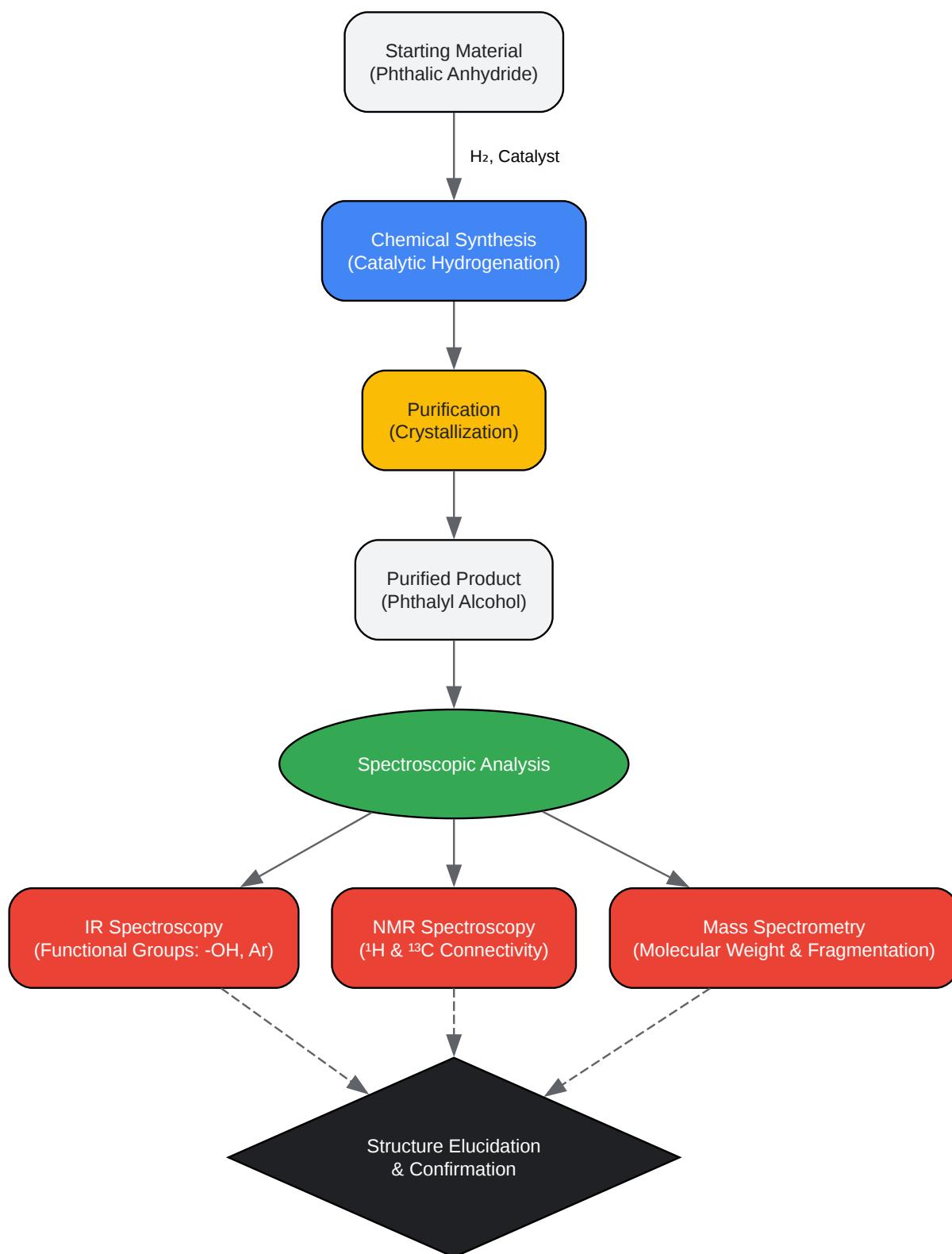
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure.

m/z (Mass-to-Charge Ratio)	Interpretation
138	Molecular Ion (M ⁺)
120	Loss of water (M ⁺ - H ₂ O)
107	Loss of a hydroxymethyl radical (M ⁺ - •CH ₂ OH)
91	Tropylium ion (C ₇ H ₇ ⁺), from rearrangement and fragmentation

The fragmentation of alcohols in a mass spectrometer often proceeds through two main pathways: alpha cleavage and dehydration.^{[5][6][7][9]} The loss of water (m/z 120) is a characteristic dehydration pathway.^[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, would lead to the loss of a CH₂OH group.

Workflow for Structure Elucidation

The logical process for determining the structure of phthalyl alcohol involves synthesis followed by a series of analytical validations.

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